4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-amine
Overview
Description
“4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-amine” is a heterocyclic molecule . It is a pharmaceutical building block . The molecular formula is C7H5IN2 .
Synthesis Analysis
There are various synthetic strategies and approaches to 1H-pyrazolo[2,3-b]pyridine derivatives . For instance, one method involves the use of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .Molecular Structure Analysis
The molecular weight of “this compound” is 244.03 . The IUPAC Standard InChI is InChI=1S/C7H5IN2/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4H, (H,9,10) .Physical and Chemical Properties Analysis
“this compound” is a solid . The SMILES string is Ic1ccnc2[nH]ccc12 .Scientific Research Applications
Enantioselective Reactions and Catalysis
- Pyrrolidine and related amines like 4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-amine undergo asymmetric A(3) reactions in the presence of copper iodide and a cocatalyst, achieving high enantioselectivity (Chen Zhao & D. Seidel, 2015).
Synthesis and Structural Transformations
- Amines and thiols participate in reactions with certain pyrimidines, leading to structural rearrangements and the formation of syn- or anti-addition products (I. Čikotienė et al., 2007).
- Iodine-catalyzed reactions involving amines result in the formation of polysubstituted pyrroles under metal-free conditions (G. R. Reddy et al., 2012).
- Cyclic amines undergo redox-annulations with α,β-unsaturated carbonyl compounds, leading to the formation of ring-fused pyrrolines and pyrroles (Y. Kang et al., 2015).
Preparation of Azetidines and Pyrrolidines
- Iodine-mediated cyclization of homoallyl amines produces azetidines and pyrrolidines, which can be further functionalized to derive various substituted compounds (A. Feula et al., 2010).
Chemical Properties and Derivatives
- Pyrrole derivatives are prepared through condensation reactions with carbonyl-containing compounds, leading to a variety of functional derivatives important in various applications like solvents and dyes (L. R. Anderson & Kou-Chang Liu, 2000).
Multi-Component Syntheses
- The synthesis of pentasubstituted pyrroles from 1,3-enynes and amines through a sequential tandem process involving iodocyclization and oxidative aromatization has been described (G. Bharathiraja et al., 2013).
Mechanism of Action
Target of Action
Similar compounds in the 1h-pyrazolo[3,4-b]pyridine family have been reported to interact with various targets, including kinases and other enzymes
Mode of Action
It’s known that similar compounds in the 1h-pyrazolo[2,3-b]pyridine family can inhibit the activity of their targets, leading to various cellular effects .
Biochemical Pathways
Related compounds in the 1h-pyrazolo[2,3-b]pyridine family have been shown to affect various pathways, including signal transduction pathways .
Result of Action
Related compounds in the 1h-pyrazolo[2,3-b]pyridine family have been shown to have various effects, including inhibiting cell proliferation and inducing apoptosis .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Properties
IUPAC Name |
4-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWKGXGPJXYHFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=N2)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696646 | |
Record name | 4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190310-30-5 | |
Record name | 4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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